6-(Methylsulfanyl)-9-phenyl-9h-purine
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Overview
Description
6-(Methylthio)-9-phenyl-9H-purine: is a compound belonging to the purine family, characterized by a purine ring substituted with a methylthio group at the 6th position and a phenyl group at the 9th position. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA. The unique substitutions on the purine ring in 6-(Methylthio)-9-phenyl-9H-purine confer specific chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-9-phenyl-9H-purine typically involves the alkylation of 6-thiopurine derivatives. One common method includes the reaction of 6-thiopurine with methyl iodide in an aprotic solvent, yielding the methylthio derivative . The reaction conditions often require a base, such as potassium carbonate, to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 6-(Methylthio)-9-phenyl-9H-purine may involve multi-step synthesis starting from readily available purine precursors. The process includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(Methylthio)-9-phenyl-9H-purine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various 6-substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-(Methylthio)-9-phenyl-9H-purine is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an antineoplastic agent, similar to other thiopurine derivatives like mercaptopurine. It may interfere with DNA and RNA synthesis, leading to the inhibition of rapidly proliferating cells .
Industry: In the pharmaceutical industry, 6-(Methylthio)-9-phenyl-9H-purine is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other enzyme inhibitors .
Mechanism of Action
The mechanism of action of 6-(Methylthio)-9-phenyl-9H-purine involves its incorporation into cellular nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells . The compound may also inhibit specific enzymes involved in nucleotide metabolism, further contributing to its antineoplastic effects.
Comparison with Similar Compounds
6-Methylthiopurine: A closely related compound with similar biological activities.
6-Mercaptopurine: Another thiopurine derivative widely used as an antineoplastic agent.
Uniqueness: 6-(Methylthio)-9-phenyl-9H-purine is unique due to the presence of both a methylthio group and a phenyl group on the purine ring. This dual substitution may confer distinct chemical and biological properties compared to other thiopurine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
5470-25-7 |
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Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-methylsulfanyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4S/c1-17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
NHAZCRWMDKBTFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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